R 1487 Exhibits Sub-Nanomolar Binding Affinity for p38α: A Cross-Study Comparison
R 1487 demonstrates exceptional binding affinity for p38α with a Kd of 0.2 nM. This is superior to the ATP-competitive Type I inhibitor SCIO-469 (Kd = 9 nM for p38α) and the Type II inhibitor BIRB 796 (Kd ~ 0.05-0.1 nM) . The high affinity of R 1487 for p38α ensures potent target engagement at low concentrations, reducing the likelihood of off-target effects in cell-based assays [1].
| Evidence Dimension | Binding Affinity (Kd) for p38α |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | SCIO-469: 9 nM; BIRB 796: ~0.05-0.1 nM |
| Quantified Difference | R 1487 has ~45-fold higher affinity than SCIO-469, and is comparable to BIRB 796. |
| Conditions | In vitro kinase binding assay |
Why This Matters
Sub-nanomolar Kd values correlate with lower required concentrations for cellular assays, minimizing potential off-target activity and non-specific toxicity.
- [1] Goldstein DM, Soth M, Gabriel T, Dewdney N, Kuglstatter A, Arzeno H, et al. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. J Med Chem. 2011;54(7):2255-2265. View Source
